![molecular formula C14H15N3O5S2 B6503164 N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide CAS No. 5702-84-1](/img/structure/B6503164.png)
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide
Overview
Description
N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}acetamide is a bis-sulfonamide derivative featuring two sulfamoyl groups on a central phenyl ring, with one linked to an acetamide moiety. This compound is structurally characterized by its dual sulfonamide pharmacophores, which are often associated with biological activities such as enzyme inhibition (e.g., urease, carbonic anhydrase) and antimicrobial or anticancer effects .
Preparation Methods
The synthesis of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-(4-aminophenyl)acetamide. This intermediate is then reacted with 4-sulfamoylbenzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
Structural Properties
The compound exhibits a complex molecular structure characterized by the presence of sulfonamide groups attached to aromatic rings. The crystal structure reveals that the molecules are organized into supramolecular tubes through N—H⋯O interactions, contributing to a three-dimensional architecture stabilized by hydrogen bonds . The dihedral angles between different functional groups indicate significant steric interactions that may influence the compound's reactivity and biological function.
Case Study 1: Antimicrobial Efficacy
A study conducted by Dogruer et al. (2010) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide. The results indicated that the compound exhibited significant activity against several bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: COX-2 Inhibition
Research by Croitoru et al. (2004) focused on the anti-inflammatory properties of sulfonamide derivatives targeting COX-2. The findings suggested that modifications to the sulfonamide structure could enhance selectivity and potency against COX-2, providing insights into optimizing this compound for therapeutic use.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as proteases. By binding to the active site of these enzymes, it inhibits their activity, which can disrupt various biological pathways. This inhibition is particularly relevant in the context of viral replication, where proteases play a crucial role.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related sulfonamide-acetamide hybrids, focusing on synthesis, physicochemical properties, and applications.
Structural Analogues with Single Sulfonamide Groups
- N-(4-Sulfamoylphenyl)acetamide (Acetylsulfanilamide): Structure: Contains a single sulfamoylphenyl group linked to acetamide. Synthesis: Prepared via acetylation of 4-aminobenzenesulfonamide. Properties: Lower molecular weight (MW = 214.24 g/mol) and simpler structure compared to the target compound. Applications: Historically used as an antimicrobial agent but lacks the dual sulfonamide functionality for enhanced target binding .
Bis-Sulfonamide Derivatives
- N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide: Structure: Features dual sulfonamide groups with a thiadiazole substituent. Synthesis: Formed as an impurity during sulfamethizole synthesis via over-sulfonation of intermediates. Applications: Highlights challenges in controlling sulfonylation reactions during drug synthesis .
Heterocyclic Hybrids
- N-(4-(N-(3-Methylisoxazol-5-yl)sulfamoyl)phenyl)acetamide (13) :
- Structure : Incorporates an isoxazole ring, enhancing π-π stacking interactions.
- Synthesis : Reacts 3-methylisoxazol-5-amine with 4-acetamidobenzenesulfonyl chloride in pyridine (yield: ~70%).
- Properties : Melting point (241–248°C) indicates high crystallinity. The isoxazole group may improve antimicrobial activity .
- N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (7c): Structure: Combines sulfonamide, acetamide, and thiazolidinone moieties. Synthesis: Achieved via nucleophilic substitution (yield: 83%). Properties: High melting point (300–302°C) suggests thermal stability. The thiazolidinone core is linked to anticancer activity .
Triazole and Pyrazole Derivatives
- N-(4-(1-(4-Sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)phenyl)acetamide (13a–g) :
- N-{4-[5-(4-Chlorophenyl)-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide (39): Structure: Pyrazoline core with dual sulfonamide groups. Synthesis: Chalcone-hydrazine condensation (yield: ~70%). Applications: Pyrazoline derivatives are noted for anti-inflammatory and cholinesterase inhibitory activities .
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its diverse biological effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 342.39 g/mol
- CAS Number : 19837-92-4
The compound features a sulfonamide group, which is known for its role in various biological activities. The presence of the acetamide moiety enhances its solubility and reactivity, making it a valuable candidate for drug development.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that these compounds inhibit the growth of various bacterial strains, suggesting their potential use as antibacterial agents. The mechanism is believed to involve the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect is attributed to the compound's ability to disrupt cellular signaling pathways involved in cell survival and proliferation .
Inhibition of Enzymatic Activity
Sulfonamide compounds are known to inhibit various enzymes, including carbonic anhydrase and urease. This compound has been shown to possess urease inhibition activity with an IC value indicating moderate potency. This inhibition can be beneficial for treating conditions like urinary tract infections, where urease-producing bacteria are involved .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound is thought to bind to the active sites of target enzymes, thereby inhibiting their function. This interaction can lead to downstream effects such as:
- Inhibition of Folate Synthesis : By targeting dihydropteroate synthase in bacteria.
- Induction of Apoptosis : Through modulation of signaling pathways in cancer cells.
- Enzyme Inhibition : Such as urease, affecting microbial growth.
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative antibiotic .
- Apoptotic Mechanism : Research demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in cancer cells .
- Urease Inhibition Study : A kinetic study revealed that this compound exhibits competitive inhibition against urease, making it a candidate for further exploration in treating infections caused by urease-producing pathogens .
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide with high purity?
- Methodological Answer : Synthesis typically involves sequential sulfonamide formation and amide coupling. A common route includes:
Sulfonation of 4-aminobenzenesulfonamide with 4-sulfamoylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
Acetamide introduction via reaction with acetyl chloride in the presence of a base (e.g., triethylamine) at room temperature.
Key considerations:
- Use inert atmosphere (N₂/Ar) to prevent oxidation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
- Monitor intermediates via TLC/HPLC .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Confirm proton environments (e.g., sulfamoyl NH at δ 7.2–7.5 ppm, acetamide CH₃ at δ 2.1 ppm).
- IR : Detect sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹).
- X-ray crystallography : Resolve bond lengths/angles using SHELX programs (e.g., SHELXL for refinement). For example, C-S bond lengths typically range 1.76–1.82 Å .
Q. What initial biological screening approaches are recommended for assessing its bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays and microbial growth studies:
- Dihydropteroate synthase (DHPS) inhibition : Measure IC₅₀ via spectrophotometric monitoring of folate precursor depletion (λ = 340 nm).
- Antibacterial screening : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include sulfamethoxazole as a positive control.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to rule out non-specific toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs:
- Standardize buffer systems : DHPS activity varies with pH (optimum pH 7.4–8.0).
- Control for co-factors : Include 10 mM Mg²⁺ to stabilize enzyme-substrate binding.
- Compare analogs : Test derivatives with substituents on the phenyl ring (e.g., electron-withdrawing groups enhance DHPS affinity).
Example: Fluorine substitution at the 2-position increased IC₅₀ by 3-fold in analogs .
Q. What strategies improve the bioavailability of this sulfonamide derivative?
- Methodological Answer : Address poor solubility and metabolic stability:
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide group.
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release.
- CYP450 inhibition screening : Identify metabolic hotspots via liver microsome assays (e.g., CYP3A4-mediated oxidation) .
Q. How can structure-activity relationship (SAR) studies optimize its therapeutic potential?
- Methodological Answer : Systematically modify substituents and evaluate effects:
Modification | Impact on Activity | Reference |
---|---|---|
4-Fluoro substitution | ↑ DHPS inhibition (IC₅₀ = 0.8 µM) | |
3-Methoxy substitution | ↓ Solubility, ↑ logP |
- Key trends : Electron-deficient aryl groups enhance enzyme binding; bulky substituents reduce membrane permeability .
Q. What computational tools are effective for predicting target interactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Identify binding poses in DHPS active site (PDB: 1AJ0). Focus on hydrogen bonds with Gly95 and Asp184.
- ADMET prediction : SwissADME to assess permeability (TPSA > 90 Ų indicates poor absorption) .
Q. How is crystallographic data analyzed to confirm molecular conformation?
- Methodological Answer : Refinement via SHELX suite:
SHELXD : Solve phase problem using single-crystal data (resolution < 1.0 Å).
SHELXL : Refine anisotropic displacement parameters. Validate with R-factor (< 0.05) and Fo-Fc maps.
Example: Twinning analysis (Hooft parameter < 0.3) ensures data reliability .
Q. How to evaluate selectivity against off-target enzymes (e.g., carbonic anhydrase)?
- Methodological Answer : Conduct comparative inhibition assays:
- Carbonic anhydrase II (CAII) : Measure IC₅₀ using esterase activity (4-nitrophenyl acetate hydrolysis).
- Selectivity ratio : DHPS IC₅₀ / CAII IC₅₀ > 100 indicates specificity.
Note: Sulfamoyl orientation (planar vs. twisted) impacts CAII binding .
Q. What synergistic effects are observed when combined with other therapeutic agents?
- Methodological Answer :
Test combinations in antimicrobial or anticancer assays: - Trimethoprim synergy : Fractional inhibitory concentration (FIC) index < 0.5 indicates potentiation.
- Doxorubicin combination : Evaluate apoptosis (Annexin V/PI staining) in MCF-7 cells. Synergy scores (Chou-Talalay CI < 1) suggest enhanced efficacy .
Properties
IUPAC Name |
N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-10(18)16-11-2-8-14(9-3-11)24(21,22)17-12-4-6-13(7-5-12)23(15,19)20/h2-9,17H,1H3,(H,16,18)(H2,15,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBKDGPFPCGKQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.